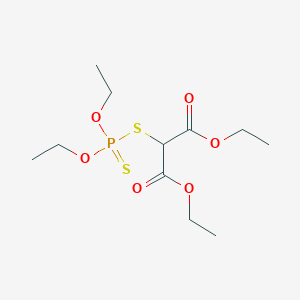

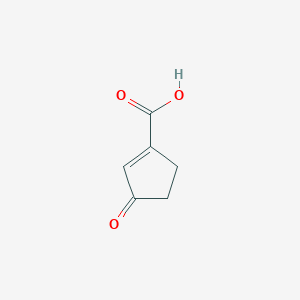

3-Oxocyclopent-1-enecarboxylic acid

説明

Synthesis Analysis

The synthesis of derivatives of 3-Oxocyclopent-1-enecarboxylic acid and related compounds has been explored through various methods. For instance, Huang Bin and Zhang Zheng-lin (2010) reported improvements on the synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine via bromination, cyclization, salification, and hydrolysis, achieving an overall yield of 44.07% (Huang Bin & Zhang Zheng-lin, 2010). This method is noted for its ease of operation and low cost, making it suitable for large-scale preparation.

Molecular Structure Analysis

The molecular structure of 3-Oxocyclopent-1-enecarboxylic acid and its derivatives has been confirmed and analyzed using various spectroscopic methods. For example, the structure of synthesized 3-Oxocyclobutanecarboxylic acid was confirmed by 1H NMR, elementary analysis, and MS techniques, illustrating the compound's specific structural features.

Chemical Reactions and Properties

Studies have also delved into the chemical reactions involving 3-Oxocyclopent-1-enecarboxylic acid derivatives. Garimalla and Harmata (2018) synthesized some derivatives of alkyl 2-hydroxy-3-oxocyclopent-1-enecarboxylates and evaluated their reactivity as progenitors of cyclopentadienones for intermolecular [4+2]-cycloaddition reactions, highlighting the compound's utility in forming cyclopentadienones (Garimalla & Harmata, 2018).

Physical Properties Analysis

The physical properties of 3-Oxocyclopent-1-enecarboxylic acid derivatives, such as solubility, melting point, and crystalline structure, have been investigated to understand their behavior in different environments and reactions. These studies are crucial for determining the conditions under which these compounds can be synthesized, stored, and used in chemical reactions.

Chemical Properties Analysis

The chemical properties of 3-Oxocyclopent-1-enecarboxylic acid, including its reactivity, stability, and interaction with other chemical species, have been a focus of research. For instance, the compound's behavior in keto-enol tautomerism and its electrophilic properties have been explored to understand its potential applications in organic synthesis.

科学的研究の応用

Synthesis of Alkyl 2-Methyl-4-Oxocyclohex-2-enecarboxylates : 3-Oxocyclopent-1-enecarboxylic acid is utilized in synthesizing alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, compounds significant in organic synthesis (Begbie & Golding, 1972).

Synthesis of 2-Amino-3-Hydroxycyclopentanecarboxylic Acid : This acid is used in creating 2-amino-3-hydroxycyclopentanecarboxylic acid and its stereoisomers, expanding the possibilities in stereochemistry (Benedek et al., 2008).

Reactivity in Intermolecular [4+2]-Cycloaddition Reactions : The synthesis of its derivatives helps in understanding the reactivity of cyclopentadienones in intermolecular [4+2]-cycloaddition reactions (Garimalla & Harmata, 2018).

As HCA1, HCA2, and HCA3 Receptor Agonists : Derivatives of 3-Oxocyclopent-1-enecarboxylic acid are employed as receptor agonists, influencing the activation of HCA2 receptors (Bobiļeva et al., 2014).

Synthesis of Various Compounds : The acid and its isomers are crucial in synthesizing diverse compounds, demonstrating its versatility in chemical research (Marchesini, Paronzini, & Pagnoni, 1977).

Lanthanide-Based Coordination Polymers : It may be used as a bridging ligand in assembling lanthanide-based coordination polymers, with applications in studying their photophysical and magnetic properties (Xia et al., 2007).

Pharmacological Studies : 1-Amino-1,3-cyclopentanedicarboxylic acid, a derivative, acts as a neuronal excitant and is used in pharmacological research (Curry et al., 1988).

Cyclization Reactions in Organic Chemistry : The acid is involved in palladium-catalyzed three-component cyclization reactions, leading to the formation of 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).

Lactonization Reactions : It is used in lactonization reactions on 2-hydroxycyclopentanecarboxylic acids and 3-hydroxyprolines, yielding corresponding β-lactones (Philp & Robertson, 1977).

Antibacterial and Herbicidal Properties : Compounds derived from this acid exhibit antibacterial, fungicidal, and herbicidal characteristics, expanding its applications in biochemistry and pharmacology (Dai et al., 2005).

特性

IUPAC Name |

3-oxocyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRALHWIAFCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910708 | |

| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxocyclopent-1-enecarboxylic acid | |

CAS RN |

108384-36-7 | |

| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)